molecular formula C12H9BrN2OS B12616664 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-14-0

2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole

Cat. No.: B12616664
CAS No.: 944581-14-0
M. Wt: 309.18 g/mol
InChI Key: RIXIEZQWTZSSEZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring. The presence of a bromine atom and a methoxy-phenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling of the Rings: The imidazole and thiazole rings are then fused together through a cyclization reaction.

    Bromination: The final step involves the bromination of the compound using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The methoxy-phenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

    Oxidized and Reduced Forms: The compound can be converted into its oxidized or reduced forms, which may have different properties and applications.

Scientific Research Applications

2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-phenyl-imidazo[2,1-B]thiazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Chloro-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole: The chlorine atom may impart different chemical properties compared to bromine.

    6-(3-Methoxy-phenyl)-imidazo[2,1-B]thiazole: Without the halogen atom, this compound may have different reactivity and applications.

Uniqueness

2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole stands out due to the presence of both the bromine atom and the methoxy-phenyl group, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

944581-14-0

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.18 g/mol

IUPAC Name

2-bromo-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9BrN2OS/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)17-12(15)14-10/h2-7H,1H3

InChI Key

RIXIEZQWTZSSEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=C(SC3=N2)Br

Origin of Product

United States

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